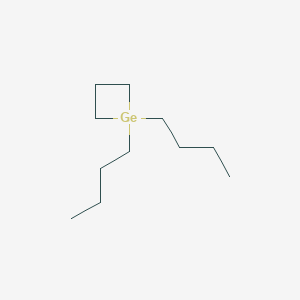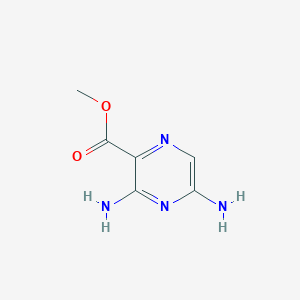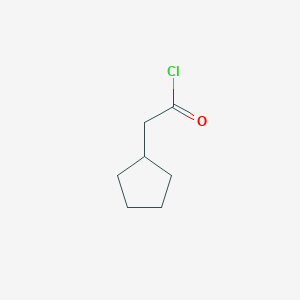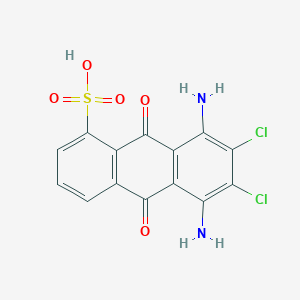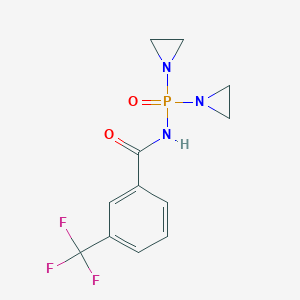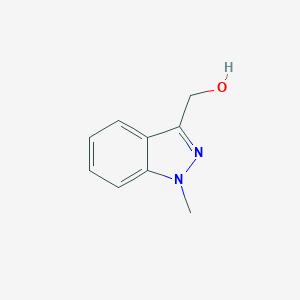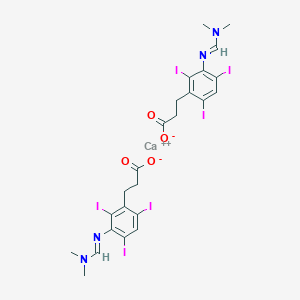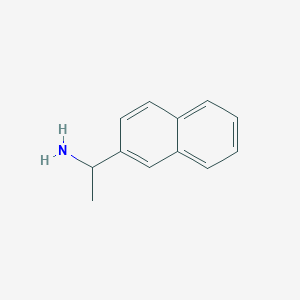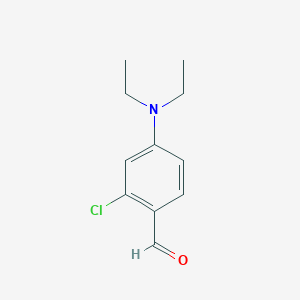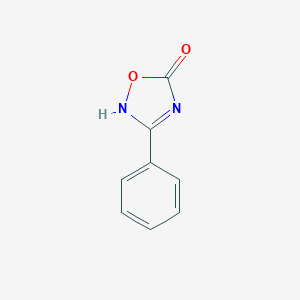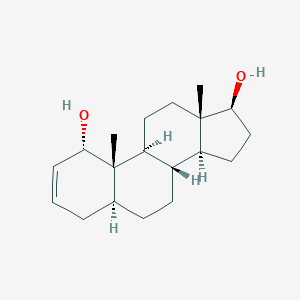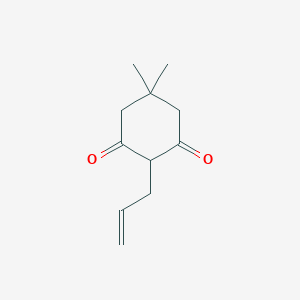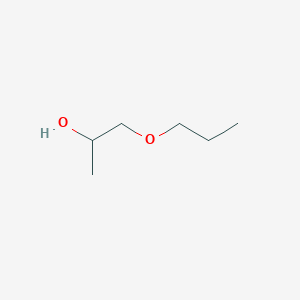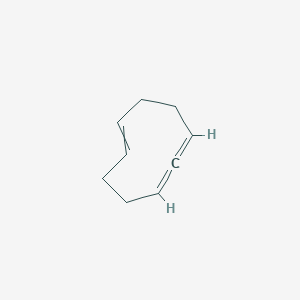
Cyclonona-1,2,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonona-1,2,6-triene (CNT) is a cyclic hydrocarbon with a unique structure that makes it a valuable compound in scientific research. Its molecular formula is C9H8, and it consists of a cyclic ring of nine carbon atoms with alternating double bonds and a hydrogen atom on each carbon atom. CNT has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of Cyclonona-1,2,6-triene is not fully understood, but it is believed to be due to its unique structure and the presence of alternating double bonds. Cyclonona-1,2,6-triene is a highly reactive compound, and it can undergo various chemical reactions, including addition reactions and cycloaddition reactions. Cyclonona-1,2,6-triene can also act as a radical scavenger, which means it can neutralize free radicals in the body and prevent oxidative damage.
Biochemische Und Physiologische Effekte
Cyclonona-1,2,6-triene has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Cyclonona-1,2,6-triene has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclonona-1,2,6-triene in lab experiments is its unique structure, which makes it a valuable tool for studying the properties of cyclic hydrocarbons and the mechanism of chemical reactions. Cyclonona-1,2,6-triene is also relatively easy to synthesize, and it is commercially available. One limitation of using Cyclonona-1,2,6-triene in lab experiments is its reactivity, which can make it difficult to handle and store. Cyclonona-1,2,6-triene is also highly flammable and toxic, which requires special precautions to be taken when working with it.
Zukünftige Richtungen
There are many future directions for the study of Cyclonona-1,2,6-triene, including the development of new synthetic methods, the study of its properties in different environments, and the exploration of its potential applications in medicine and materials science. One promising area of research is the use of Cyclonona-1,2,6-triene as a drug delivery system, where it can be used to target specific cells and tissues in the body. Another area of research is the use of Cyclonona-1,2,6-triene in the development of new materials, such as sensors and electronic devices. Overall, the study of Cyclonona-1,2,6-triene has the potential to lead to many exciting discoveries and applications in the future.
Synthesemethoden
Cyclonona-1,2,6-triene can be synthesized using various methods, including the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound, and it is the most common method of synthesizing Cyclonona-1,2,6-triene. The Birch reduction involves the reduction of benzene using sodium or lithium metal and ammonia, followed by the addition of an alkyl halide to form Cyclonona-1,2,6-triene. The Wurtz coupling reaction involves the reaction of two halogenated compounds to form Cyclonona-1,2,6-triene.
Wissenschaftliche Forschungsanwendungen
Cyclonona-1,2,6-triene has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a model for studying the properties of cyclic hydrocarbons, and as a probe for studying the mechanism of chemical reactions. Cyclonona-1,2,6-triene has also been used in the development of new materials, such as conducting polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
1502-42-7 |
|---|---|
Produktname |
Cyclonona-1,2,6-triene |
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
QNZNFKRCAMWGDS-UHFFFAOYSA-N |
SMILES |
C1CC=C=CCCC=C1 |
Kanonische SMILES |
C1CC=C=CCCC=C1 |
Synonyme |
1,2,6-Cyclononatriene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



